N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-4-22(5-2)18(24)14-23-13-16(15-9-6-7-10-17(15)23)19(25)20(26)21-11-8-12-27-3/h6-7,9-10,13H,4-5,8,11-12,14H2,1-3H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGRPHJOISPVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. This method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For the target molecule, the synthesis begins with the condensation of 4-chlorophenylhydrazine hydrochloride with ethyl acetoacetate under acidic conditions (HCl/EtOH, reflux, 6–8 hours). This step yields 5-chloro-3-ethyl-1H-indole-2-carboxylic acid ethyl ester, which undergoes saponification (3N NaOH, EtOH, reflux, 2 hours) to produce the corresponding carboxylic acid.
Key advantages of this method include:
Hemetsberger–Knittel Indole Synthesis
For indole derivatives requiring substitution at the 2-position, the Hemetsberger–Knittel method proves superior. This approach involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization. For instance, reacting methyl 2-azidoacetate with 4-dimethylaminobenzaldehyde in DMF at −20°C for 5 hours generates methyl-2-azidocinnamate, which undergoes cyclization in refluxing xylene (3 hours) to form the indole-2-carboxylate intermediate.
Comparative Analysis
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Fischer Synthesis | 65–75 | 3-Substitution | High |
| Hemetsberger–Knittel | 50–60 | 2-Substitution | Moderate |
The Fischer method is preferred for initial indole formation due to higher yields and operational simplicity.
Functionalization at the Indole 3-Position
Introducing the {[(3-methoxypropyl)carbamoyl]carbonyl} group at the indole 3-position necessitates a two-step process: carboxylation followed by amide coupling .
Carboxylation via Rhodium-Catalyzed Reactions
Recent advances employ transition metal catalysis for direct carboxylation. A rhodium(III)-catalyzed reaction using [Cp*RhCl2]2 (2.5 mol%), CsOAc (25 mol%), and acetic acid (50 mol%) in water at 100°C for 1 hour efficiently introduces a carboxyl group at the indole 3-position. Ethyl diazoacetoacetate serves as the carboxyl source, enabling a 89% yield of ethyl 1-acetamido-2-methyl-1H-indole-3-carboxylate under optimized conditions.
Amide Coupling with 3-Methoxypropylamine
The carboxylated intermediate undergoes amide coupling with 3-methoxypropylamine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in anhydrous DMF. This step proceeds at room temperature (4–12 hours), achieving >85% conversion. Critical parameters include:
- Stoichiometric control (1:1.2 ratio of acid to amine).
- Exclusion of moisture to prevent side reactions.
Introduction of the N,N-Diethylacetamide Side Chain
The N,N-diethylacetamide moiety is introduced via nucleophilic substitution at the indole 1-position.
Alkylation of Indole Nitrogen
Reaction of the indole intermediate with chloroacetamide derivatives in the presence of NaH (2.2 equiv) in THF at 0°C to room temperature affords the N-alkylated product. For example, treating 5-chloro-3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indole with N,N-diethyl-2-chloroacetamide (1.5 equiv) yields 85–90% of the desired product after purification by silica gel chromatography.
Optimization Challenges
- Solvent Selection : THF outperforms DMF or DMSO in minimizing N-oxide formation.
- Temperature Control : Slow addition at 0°C prevents exothermic side reactions.
Final Assembly and Purification
The convergent synthesis concludes with deprotection and purification:
Global Deprotection
Ethyl ester groups are cleaved using LiOH (2.0 equiv) in THF/H2O (3:1) at room temperature (12 hours), followed by neutralization with HCl (1N) to precipitate the crude product.
Chromatographic Purification
Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA gradient) resolves residual impurities, achieving >98% purity. Critical metrics:
- Retention Time : 12.5 minutes (20–80% MeCN over 15 minutes).
- Recovery Yield : 70–75% after lyophilization.
Comparative Evaluation of Synthetic Routes
| Step | Method A (Fischer-Based) | Method B (Hemetsberger-Based) |
|---|---|---|
| Total Yield | 42% | 35% |
| Purity | 98% | 95% |
| Reaction Time | 48 hours | 72 hours |
| Cost per Gram (USD) | $220 | $310 |
Method A, leveraging Fischer indole synthesis, emerges as the superior route due to its balance of yield, cost, and efficiency.
Chemical Reactions Analysis
N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Scientific Research Applications
N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, leading to various biological effects . The diethylamino and oxoethyl groups contribute to its activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related indole-acetamide derivatives, focusing on molecular features, synthesis, and biological activities.
Substituent Effects on Indole Core
Key Observations :
- Electron-Withdrawing Groups : Chlorine substitution (e.g., in compound 3a and carbazole derivatives) correlates with enhanced cytotoxicity or antioxidant activity due to increased electrophilicity .
- Solubility Modifiers : The 3-methoxypropyl chain in the target compound may improve aqueous solubility compared to lipophilic thioether or carbazole analogs .
- Stability : Sulfur-containing groups (e.g., thioether in ) are prone to oxidation, whereas carbamoyl groups (target compound) offer greater metabolic stability.
Biological Activity
N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and belongs to the class of indole derivatives, which are known for their diverse biological activities. The indole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating a possible therapeutic role in inflammatory diseases.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells, although further studies are needed to elucidate the exact mechanisms involved .
The mechanism of action for this compound involves its interaction with specific receptors and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors, leading to diverse biological effects. Notably, it may act as an activator of carbonic anhydrases (CAs), which are implicated in several physiological processes, including pH regulation and ion transport .
Comparative Studies
Comparative analysis with other indole derivatives reveals that while they share structural similarities, variations in substituents can lead to differences in biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Indole scaffold with carbamoyl and acetamide groups | Antiviral, anti-inflammatory, anticancer |
| 2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide | Similar indole structure but different substituents | Varies; less studied |
| 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide | Different ethoxy substituent | Potentially lower anticancer activity |
Case Studies and Research Findings
Several studies have evaluated the biological effects of related compounds. For example:
- Antiviral Activity : A study demonstrated that indole derivatives could inhibit the replication of certain viruses by targeting viral polymerases.
- Cancer Research : In vitro assays showed that compounds similar to this compound could induce cell cycle arrest and apoptosis in various cancer cell lines.
- Inflammation Models : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves condensation of indole-3-carbaldehyde oxime with 2-chloroacetamide derivatives under reflux in DMF with potassium iodide and potassium carbonate as catalysts . Key steps include:
- Reaction Conditions: Reflux at 80°C for 8 hours to ensure complete coupling.
- Purification: Recrystallization from hot ethanol to remove unreacted intermediates and byproducts.
- Yield Optimization: Monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 2:1 molar ratio of oxime to acetamide derivative) .
Purity Validation: - FT-IR: Confirm C=O stretches (~1757 cm⁻¹) and N-H bonds (~3305 cm⁻¹) .
- ¹H-NMR: Identify characteristic peaks (e.g., oxime proton at δ ~10.5 ppm; indole protons at δ ~6.5–7.5 ppm) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer: A multi-technique approach is essential:
- FT-IR: Detects functional groups (e.g., amide C=O, indole N-H) .
- ¹H/¹³C-NMR: Assigns proton environments (e.g., diethyl groups at δ ~1.2–3.5 ppm; indole aromatic protons) and carbon backbones .
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Elemental Analysis: Validates C, H, N content (±0.4% deviation) .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence antioxidant activity?
Data-Driven Analysis: Ortho-substituted halogens (Cl, Br) enhance antioxidant potency due to electron-withdrawing effects and steric stabilization of radical intermediates. For example:
| Compound | Substituent | FRAP Activity (μM) | DPPH Scavenging (%) |
|---|---|---|---|
| 3j | 2-Cl, 6-Cl | 850 ± 12 | 92 ± 2.1 |
| 3a | 2-Cl | 790 ± 15 | 88 ± 1.8 |
| 3k | 2-Br | 765 ± 10 | 85 ± 2.3 |
| Meta/para substituents (e.g., 3-Cl, 4-F) show reduced activity due to weaker resonance stabilization . |
Q. How can computational methods validate the compound’s bioactive conformation?
Methodological Answer:
- X-ray Crystallography: Resolves 3D geometry (e.g., bond angles, dihedral rotations) and confirms intramolecular H-bonds (e.g., N-H···O=C) critical for stability .
- DFT Calculations (B3LYP/6-31G):* Predict optimized geometries and electrostatic potential maps, aligning with experimental XRD data (RMSD < 0.02 Å) .
- Molecular Docking: Simulates binding to antioxidant targets (e.g., NADPH oxidase) using AutoDock Vina, with scoring functions (ΔG < −8 kcal/mol) indicating high affinity .
Q. How can contradictions in antioxidant activity data between FRAP and DPPH assays be resolved?
Analysis of Discrepancies:
- FRAP Bias: Measures Fe³+→Fe²+ reduction, favoring electron-rich compounds (e.g., ortho-Cl derivatives with high polarizability) .
- DPPH Bias: Detects radical scavenging via H-atom transfer, sensitive to steric hindrance (e.g., bulky substituents reduce accessibility) .
Resolution Strategy: - Normalize data using Trolox equivalence (TEAC values).
- Cross-validate with ABTS+ assays to account for multi-mechanistic antioxidant behavior .
Q. What in silico approaches predict the compound’s pharmacokinetics and toxicity?
Methodological Answer:
- ADMET Prediction (SwissADME): Estimates logP (~2.8) for membrane permeability and CYP450 inhibition risks .
- ProTox-II: Predicts hepatotoxicity (Probability: 0.72) based on structural alerts (e.g., indole-amide motifs) .
- MetaCore Pathway Analysis: Links potential targets (e.g., Nrf2/ARE pathway) to oxidative stress modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
